5-Bromo-N-(4-chloro-benzyl)-nicotinamide
Description
Context of Nicotinamide (B372718) Derivatives in Chemical Biology and Medicinal Chemistry
Nicotinamide, a form of vitamin B3, is a fundamental molecule in biology, primarily recognized as a component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a critical cofactor in cellular metabolism, participating in a vast array of redox reactions. nih.gov Beyond this central role, NAD+ also serves as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in crucial cellular processes like DNA repair, gene expression, and cell signaling. nih.govnih.gov
In the fields of chemical biology and medicinal chemistry, the nicotinamide scaffold has emerged as a privileged structure for the design and synthesis of novel bioactive compounds. nih.gov Researchers modify the basic nicotinamide structure to create derivatives with altered chemical properties and biological activities. These synthetic analogues are invaluable as molecular tools to investigate NAD+-dependent pathways and to develop potential therapeutic agents. nih.gov The modification of the nicotinamide core can influence the compound's solubility, stability, interaction with biological molecules, and ability to cross cell membranes, thereby modulating its pharmacokinetic and pharmacodynamic profiles. ontosight.ai
Significance of Substituted Nicotinamides as Promising Research Compounds
The strategic addition of various substituents to the nicotinamide ring system has yielded a diverse library of derivatives with a broad spectrum of biological activities. These compounds are significant in academic and industrial research as they serve as lead compounds for drug discovery and as probes for exploring complex biological systems. For instance, different derivatives have been investigated for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. ontosight.aimdpi.com
The versatility of the nicotinamide scaffold allows for systematic modifications, enabling researchers to conduct structure-activity relationship (SAR) studies. By altering the nature and position of substituents, chemists can fine-tune the potency and selectivity of these compounds towards specific enzymes or receptors. mdpi.com For example, certain nicotinamide derivatives have been designed as potent inhibitors of enzymes like histone deacetylases (HDACs) or vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. The development of these substituted nicotinamides expands the chemical space available to medicinal chemists and provides novel avenues for targeting diseases.
Overview of 5-Bromo-N-(4-chloro-benzyl)-nicotinamide as a Representative Compound of Interest
Within the broad class of substituted nicotinamides, this compound (CAS Number: 878113-83-8) serves as a pertinent example of a compound with significant research interest. guidechem.com Its structure is characterized by three key features: the core nicotinamide moiety, a bromine atom at the 5-position of the pyridine (B92270) ring, and an N-substituted 4-chlorobenzyl group.
The nicotinamide core provides a foundational structure known to interact with a variety of biological targets. The introduction of a bromine atom, a halogen, at the 5-position can significantly alter the electronic properties of the pyridine ring and enhance the compound's lipophilicity. This modification can influence binding affinities to target proteins and improve membrane permeability. The N-(4-chloro-benzyl) group further contributes to the molecule's size, shape, and hydrophobic character, which are critical determinants of its biological activity.
While specific, in-depth biological studies on this compound are not extensively documented in publicly available literature, its structural analogues have been explored for various therapeutic applications, including anticancer and antiviral properties. The synthesis of such a compound typically involves the formation of an amide bond between 5-bromonicotinic acid and 4-chlorobenzylamine (B54526), a common and versatile reaction in medicinal chemistry. mdpi.com The combination of these structural motifs makes this compound a valuable compound for screening libraries and for further investigation into its potential as an enzyme inhibitor or a modulator of other biological pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrClN2O |
| Molecular Weight | 325.59 g/mol |
| CAS Number | 878113-83-8 |
| IUPAC Name | 5-bromo-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-1-3-12(15)4-2-9/h1-5,7-8H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZXPDFHUXHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Nicotinamide (B372718) Derivatives
The synthesis of nicotinamide derivatives, such as 5-Bromo-N-(4-chloro-benzyl)-nicotinamide, typically involves a sequence of well-established reactions. These strategies focus on the efficient construction of the core structure through amide bond formation, strategic halogenation of the pyridine (B92270) ring, and the introduction of the specific benzyl (B1604629) moiety.
Amide Bond Formation via Coupling Reactions
The amide bond is the cornerstone of the nicotinamide structure, linking the pyridine carboxylic acid to an amine. The most common and direct method for forming this bond involves the coupling of a carboxylic acid derivative with an amine. This process generally requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
A prevalent strategy involves converting the nicotinic acid to a more reactive acyl chloride. This is often achieved by treating the substituted nicotinic acid with reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with the desired amine—in this case, 4-chlorobenzylamine (B54526)—under basic conditions to yield the final N-(thiophen-2-yl) nicotinamide derivative. mdpi.com Another approach involves the initial esterification of the nicotinic acid, followed by conversion of the ester to the final amide. google.com While direct thermal amidation between a carboxylic acid and an amine is possible, it is energetically challenging and often requires high temperatures. unimi.it Consequently, the use of coupling reagents or activating agents remains the most common laboratory and industrial practice for synthesizing these compounds. unimi.itnih.gov
Introduction of Halogen Substituents on the Pyridine Ring
The incorporation of a bromine atom at the 5-position of the nicotinamide ring is a key structural feature. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org The halogenation of pyridine rings, however, presents unique challenges due to the ring's electron-deficient nature, which deactivates it towards standard electrophilic aromatic substitution (EAS) reactions. nih.govchemrxiv.org
Halogenation at the 3-position (and by extension, the 5-position) via EAS typically requires harsh conditions, such as the use of elemental halides in the presence of strong Brønsted or Lewis acids at elevated temperatures. nih.govchemrxiv.org To circumvent these demanding conditions, alternative strategies have been developed. One such method involves a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a more reactive intermediate, allowing for highly regioselective halogenation under milder conditions. chemrxiv.org Other strategies may employ metalation-trapping sequences or the use of pyridine N-oxides to direct halogenation to specific positions. nih.gov The choice of method depends on the desired regioselectivity and the presence of other functional groups on the pyridine ring. nih.govmountainscholar.org
Incorporation of the Chlorobenzyl Moiety
The final key structural component, the N-(4-chloro-benzyl) group, is introduced during the amide bond formation step. This is accomplished by using 4-chlorobenzylamine as the amine nucleophile that attacks the activated nicotinic acid derivative.
The synthesis of N-benzyl carboxamides is a common transformation. nih.gov In the context of this compound, the reaction would involve the coupling of 5-bromonicotinic acid (or its activated form, such as 5-bromonicotinoyl chloride) with 4-chlorobenzylamine. This reaction forms the stable amide linkage and completes the assembly of the target molecule. The ready availability of various substituted benzylamines makes this a versatile method for creating a diverse library of N-benzyl nicotinamide analogs for structure-activity relationship studies. researchgate.netnih.gov
Advanced Synthetic Approaches Applicable to Nicotinamide Analogs
Beyond traditional synthetic methods, advanced approaches such as enzymatic catalysis and continuous-flow synthesis are being increasingly applied to the production of nicotinamide analogs. These techniques offer significant advantages in terms of sustainability, efficiency, and scalability.
Enzymatic Catalysis in Nicotinamide Derivative Synthesis
Biocatalysis, which utilizes enzymes for organic synthesis, has emerged as a powerful and sustainable alternative to conventional chemical methods for amide bond formation. nih.govnih.gov Enzymes operate under mild reaction conditions, exhibit high selectivity, and possess high catalytic efficiency, making them ideal for pharmaceutical synthesis. nih.govfrontiersin.org
Lipases, in particular, have proven to be effective biocatalysts for amidation reactions in anhydrous organic media. nih.gov A notable example is the use of Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), to catalyze the synthesis of nicotinamide derivatives. nih.govnih.gov In one study, this enzyme efficiently catalyzed the reaction between methyl nicotinate (B505614) and various amines, including benzylamines, in an environmentally friendly solvent. nih.gov This enzymatic approach offers high product yields under mild conditions, positioning it as a green and efficient strategy for producing novel nicotinamide derivatives. nih.gov The versatility of enzymatic methods is further highlighted by their application in synthesizing complex nicotinamide-related molecules like nicotinamide adenine (B156593) dinucleotide (NAD) and its precursors. acs.org
| Parameter | Batch Process (Shaker Reactor) | Enzymatic Flow Process (Microreactor) |
|---|---|---|
| Catalyst | Novozym® 435 | Novozym® 435 |
| Temperature | 50 °C | 50 °C |
| Reaction Time | 24 hours | 35 minutes |
| Product Yield | Significantly lower than flow process | 81.6–88.5% |
Continuous-Flow Synthesis Techniques for Enhanced Efficiency
Continuous-flow synthesis, particularly using microreactors, offers a safer, more efficient, and scalable alternative to traditional batch processing for chemical manufacturing. organic-chemistry.orgresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. organic-chemistry.org
The application of continuous-flow systems to the synthesis of pyridine-containing molecules has been demonstrated in several areas. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.orgnih.gov Similarly, the N-oxidation of pyridine derivatives has been achieved with high efficiency and stability using a packed-bed microreactor, which operated continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net
Crucially, the benefits of enzymatic catalysis and continuous-flow technology can be combined. The synthesis of nicotinamide derivatives has been successfully performed using an immobilized enzyme (Novozym® 435) within a continuous-flow microreactor. nih.gov This integrated approach resulted in substantially shorter reaction times and a significant increase in product yield compared to the equivalent batch process, providing a promising green, efficient, and rapid strategy for the synthesis of nicotinamide analogs. nih.gov
| Reaction Type | Key Advantage of Flow Synthesis | Reported Yield | Reference |
|---|---|---|---|
| Enzymatic N-alkylation of Nicotinamide | Reduced reaction time from 24h to 35 min | Up to 88.5% | nih.gov |
| Bohlmann–Rahtz Pyridine Synthesis | One-step process without intermediate isolation | 86% | beilstein-journals.org |
| Catalytic N-Oxidation of Pyridines | High efficiency and catalyst stability (>800h) | Up to 99% | organic-chemistry.orgresearchgate.net |
Reactive Sites and Potential Chemical Transformations
The chemical structure of this compound features several reactive sites that can be targeted for further chemical transformations. The primary sites of interest are the bromine atom on the pyridine ring and the amide functional group.
Transformations at the C5-Bromine Substituent:
The carbon-bromine bond on the pyridine ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. libretexts.org This class of reactions is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity order for halogens in these couplings is typically I > Br > Cl, making the bromine atom in the target molecule an excellent handle for such transformations. libretexts.org
Suzuki-Miyaura Coupling: This reaction would involve coupling the 5-bromo-nicotinamide core with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. libretexts.org This would allow for the synthesis of a diverse library of 5-aryl-N-(4-chloro-benzyl)-nicotinamide derivatives. Studies on similar 5-bromopyridine substrates have shown that these reactions proceed efficiently, even with various functional groups on the boronic acid. mdpi.com
Heck Coupling: Reaction with alkenes under palladium catalysis would introduce a substituted vinyl group at the 5-position of the pyridine ring.
Sonogashira Coupling: This involves the coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield 5-alkynyl-nicotinamide derivatives. mdpi.com
Buchwald-Hartwig Amination: This transformation would enable the formation of a new C-N bond by reacting the aryl bromide with an amine, providing access to 5-amino-nicotinamide derivatives.
Interactive Data Table: Potential Cross-Coupling Reactions at the C5-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | R-B(OH)₂ (Aryl/Vinyl boronic acid) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | 5-Aryl/Vinyl-nicotinamide | libretexts.orgmdpi.com |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Vinyl-nicotinamide | libretexts.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 5-Alkynyl-nicotinamide | mdpi.com |
| Buchwald-Hartwig | R₂NH (Amine) | Pd Catalyst / Ligand / Base | 5-(Amino)-nicotinamide | nih.gov |
Transformations of the Amide Group:
The amide bond, while generally stable, can undergo several important chemical transformations. pressbooks.pub
Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be hydrolyzed to yield 5-bromonicotinic acid and 4-chlorobenzylamine. pressbooks.pub This reaction is essentially the reverse of the amide synthesis.
Reduction: Treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group completely to a methylene (B1212753) group (C=O → CH₂). This would transform the nicotinamide derivative into a secondary amine, specifically 5-bromo-3-((4-chlorobenzylamino)methyl)pyridine. This reaction is specific to amides among carboxylic acid derivatives. pressbooks.pub
N-Chlorination: The amide nitrogen can react with chlorinating agents like hypochlorite (B82951) to form an N-chloramide. nih.gov The reactivity and stability of the resulting N-chloro derivative would depend on the specific reaction conditions. researchgate.net
Chemodivergent Transformations: Advanced methodologies allow for the transformation of amides into other functional groups. For example, using gem-diborylalkanes as pro-nucleophiles can lead to the synthesis of α-functionalized ketones or enamides, depending on the amide substitution pattern and reaction conditions. nih.gov
These potential transformations highlight the versatility of this compound as a scaffold for the synthesis of a wide range of more complex molecules.
Structure Activity Relationship Sar Investigations
Influence of Pyridine (B92270) Ring Substitution on Biological Activity
The pyridine ring, a central feature of the nicotinamide (B372718) scaffold, is a key determinant of the molecule's chemical properties and biological interactions. Modifications to this ring system can significantly impact the compound's efficacy and selectivity.
The presence of a bromine atom at the 5-position of the nicotinamide core is a critical feature influencing the biological activity of this class of compounds. Research has shown that this substitution can enhance the molecule's potency against various biological targets. For instance, in a series of N-phenylsulfonylnicotinamide derivatives evaluated as potential EGFR tyrosine kinase inhibitors, the 5-bromo substituted compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, demonstrated the most potent growth inhibitory activity against the MCF-7 cancer cell line with an IC50 value of 0.07 μM. nih.gov This suggests that the electron-withdrawing nature and the size of the bromine atom at this specific position can lead to more favorable interactions within the binding site of the target protein. The bromine atom can increase the chemical stability of the nicotinic acid moiety. nih.gov
The choice of halogen substituent on the nicotinamide core can fine-tune the biological activity of the resulting compound. While direct comparative studies on 5-Bromo-N-(4-chloro-benzyl)-nicotinamide versus its 5-chloro analog are not extensively available, broader SAR studies on related heterocyclic compounds provide valuable insights. Generally, the nature of the halogen (fluorine, chlorine, bromine, or iodine) influences factors such as lipophilicity, electronic effects, and the potential for halogen bonding, all of which can modulate binding affinity and efficacy.
For example, in a study of pyrrolizine-5-carboxamide derivatives, a 4-chloro substitution on a benzylideneamino moiety led to increased anticancer activity against MCF-7 and A2780 cancer cell lines. researchgate.net This highlights that even within the halogen group, subtle differences can lead to significant variations in biological outcomes. The specific electronic and steric properties of bromine at the 5-position of the nicotinamide ring appear to be particularly favorable for the activity observed in related compounds.
| Compound/Substitution | Biological Activity (IC50 in µM) | Cell Line | Reference |
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | 0.07 | MCF-7 | nih.gov |
| Pyrrolizine derivative with 4-chloro substitution | Potent Activity | MCF-7, A2780 | researchgate.net |
Contribution of the N-Benzyl Moiety to Biological Efficacy and Selectivity
The N-benzyl group is not merely a passive carrier for the nicotinamide core; it actively participates in the molecular interactions that govern the compound's biological effects. Its size, conformation, and the nature of its substituents are critical for achieving optimal efficacy and selectivity.
In a series of novel N-phenylsulfonylnicotinamide derivatives, the presence of a 4-chlorophenylsulfonyl moiety in conjunction with a 5-bromonicotinamide (B182952) core resulted in the most potent compound against the EGFR tyrosine kinase and MCF-7 cancer cells. nih.gov While a direct comparison with a 3-chloro analog within the same study is not provided, the prevalence of 4-chloro substitution in potent inhibitors suggests its importance for activity. The specific location of the chlorine atom can affect the molecule's ability to fit into a binding pocket and form crucial interactions, such as hydrophobic or halogen bonds.
Biochemical and Biological Activity Spectrum
Diverse Biological Activities Exhibited by Nicotinamide (B372718) Derivatives
The modification of the basic nicotinamide structure has yielded compounds with significant therapeutic and agricultural potential. These derivatives have been investigated for their roles in inflammation, oxidative stress, microbial infections, cancer, and weed control. ontosight.aiontosight.aibenthamdirect.comnih.gov
Anti-inflammatory Properties
Nicotinamide and its derivatives have demonstrated potent anti-inflammatory effects. nih.govresearchgate.net They can modulate the inflammatory response by inhibiting the production and release of various pro-inflammatory cytokines. nih.govresearchgate.net Research has shown that nicotinamide can inhibit cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8 in a dose-dependent manner. nih.govresearchgate.net For instance, in a study using a whole blood model, high concentrations of nicotinamide reduced the IL-1β, IL-6, and TNFα responses by over 95%. nih.gov
The anti-inflammatory mechanism is complex; while initially thought to be primarily due to the inhibition of poly (ADP-ribose) polymerase (PARP), some studies suggest other pathways are involved. nih.govresearchgate.net These may include the inhibition of the transcription factor NF-κB, which is a key regulator of the inflammatory response, and the activation of the O subfamily of Forkhead/winged helix transcription factors (FoxO), such as FoxO3. nih.govnih.gov
Antioxidant Efficacy
The role of nicotinamide derivatives in mitigating oxidative stress is well-documented. ontosight.ai These compounds can act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS). mdpi.comontosight.ai The antioxidant properties are closely linked to their function as precursors for the coenzymes NADH and NADPH, which are crucial for maintaining the cellular redox balance and regenerating antioxidant systems. mdpi.com
Studies have shown that nicotinamide can prevent lipid peroxidation and normalize reduced levels of antioxidants and antioxidant enzymes. mdpi.com It has been demonstrated to scavenge singlet oxygen and protect against oxidative damage in various experimental models. mdpi.com By enhancing the cellular antioxidant capacity, nicotinamide derivatives help maintain skin homeostasis and may protect cells from environmental stressors. mdpi.com
Antimicrobial and Antifungal Activities
Nicotinamide derivatives have emerged as a promising class of compounds in the search for new antimicrobial and antifungal agents. nih.govnih.gov Due to their broad spectrum of activity, they have attracted significant attention in the fields of medicine and agriculture. nih.gov Numerous synthesized derivatives have shown efficacy against pathogenic bacterial and fungal strains. nih.govlatamjpharm.org
In antifungal research, these compounds have been tested against a variety of plant and human pathogens. Some derivatives act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain, a mode of action used by commercial fungicides like boscalid. nih.gov
| Compound/Derivative | Target Organism(s) | Observed Activity/Efficacy |
| Compound 4a (a diarylamine-modified nicotinamide) | Botrytis cinerea | 40.54% inhibition. nih.gov |
| Compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide) | Candida albicans SC5314 | Potent activity with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.govbohrium.com |
| Compound 16g | Fluconazole-resistant C. albicans | Potent activity with MIC values ranging from 0.125–1 μg/mL. nih.govbohrium.com |
| Compound 3a-17 | Rhizoctonia solani | IC50 value of 15.8 μM. acs.org |
| Compound 3a-17 | Sclerotinia sclerotiorum | IC50 value of 20.3 μM. acs.org |
| Compound 9a (containing 1,3,4-oxadiazole (B1194373) and N,N-dimethylamino) | Gibberella zeae, Fusarium oxysporum | Showed higher activities than other tested derivatives. nih.gov |
Anticancer Research and Inhibitory Effects on Cell Proliferation
The development of anticancer drugs based on nicotinic acid and its derivatives is an area of intense research. benthamdirect.comingentaconnect.com These nitrogen-containing heterocyclic compounds have shown significant potential in inhibiting the growth of various cancer cells. benthamdirect.com Their mechanism of action can involve influencing biological targets such as enzymes or receptors that are crucial for cancer cell survival and proliferation. ontosight.ai
Several studies have synthesized novel nicotinamide derivatives and evaluated their cytotoxic effects on human tumor cell lines. Some of these compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govtandfonline.com
| Derivative | Target Cell Line(s) | IC50 Value (μM) |
| Compound 10 (a novel nicotinamide derivative) | HCT-116 (Colon Cancer) | 15.4. nih.govtandfonline.com |
| Compound 10 | HepG2 (Liver Cancer) | 9.8. nih.govtandfonline.com |
| Compound 7 (a novel nicotinamide derivative) | HCT-116 (Colon Cancer) | 15.7. nih.govtandfonline.com |
| Compound 7 | HepG2 (Liver Cancer) | 15.5. nih.govtandfonline.com |
| Sorafenib (Reference Drug) | HCT-116 (Colon Cancer) | 9.3. nih.govtandfonline.com |
| Sorafenib | HepG2 (Liver Cancer) | 7.4. nih.govtandfonline.com |
| Compound N4 (a novel nicotinamide derivative) | MCF-7 (Breast Cancer) | 12.1. |
Herbicidal Applications and Potential
The pyridine (B92270) structure, central to nicotinamide, is a key component in many agrochemicals, including fungicides, insecticides, and herbicides. nih.govmdpi.com To discover novel, natural product-based herbicides, series of nicotinic acid derivatives have been designed and synthesized. nih.govusda.gov These compounds have shown promising phytotoxic activity against various weeds. usda.gov
Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has yielded compounds with excellent herbicidal effects against weeds like bentgrass and duckweed. nih.govusda.gov
| Compound | Target Weed | IC50 Value (μM) |
| Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) | Lemna paucicostata (duckweed) | 7.8. nih.govusda.gov |
| Clomazone (Commercial Herbicide) | Lemna paucicostata (duckweed) | 125. nih.govusda.gov |
| Propanil (Commercial Herbicide) | Lemna paucicostata (duckweed) | 2. nih.gov |
Enzyme Modulation and Metabolic Pathway Interactions
The biological activities of nicotinamide derivatives are fundamentally linked to their interactions with enzymes and metabolic pathways. As the core component of NAD+ and NADP+, nicotinamide is central to cellular bioenergetics, participating in the tricarboxylic acid cycle and the mitochondrial respiratory chain for ATP production. nih.govnih.gov
Nicotinamide and its derivatives modulate the activity of several key enzymes:
NAD+-consuming enzymes : This group includes sirtuins, PARPs, and CD38/157, which use NAD+ as a substrate to regulate processes like aging, DNA repair, and calcium signaling. nih.gov Nicotinamide itself can act as an inhibitor for sirtuins and PARPs.
Succinate Dehydrogenase (SDH) : As mentioned, certain fungicidal nicotinamide derivatives act by inhibiting SDH, a critical enzyme in both the citric acid cycle and the electron transport chain. nih.gov
Nicotinamidase (PNC) : This enzyme is the first in the NAD+ salvage pathway in invertebrates, converting nicotinamide to nicotinic acid. Its modulation affects both NAD+ levels and nicotinamide accumulation, which in turn impacts developmental processes and cell survival. nih.gov
Nicotinamide N-methyltransferase (NNMT) : This enzyme is involved in the metabolic breakdown of nicotinamide, converting it to 1-methylnicotinamide. researchgate.net
Nicotinamide Adenine (B156593) Dinucleotide (NAD) Metabolism Analogues
Nicotinamide derivatives, including compounds like 5-Bromo-N-(4-chloro-benzyl)-nicotinamide, are recognized as analogues related to NAD metabolism. NAD is essential for a wide range of biological functions, acting as a coenzyme in redox reactions and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The core structure of these derivatives mimics nicotinamide, allowing them to interact with the enzymatic pathways involved in NAD biosynthesis and consumption. beilstein-journals.org
The cellular pool of NAD is maintained through several pathways, including the salvage pathway, which recycles nicotinamide produced from NAD-consuming reactions. nih.gov Synthetic analogues can influence this pathway, potentially serving as precursors to NAD or modulating the activity of enzymes that regulate NAD levels. beilstein-journals.org By modifying the basic nicotinamide structure, researchers can create molecules that may have altered stability, permeability, and affinity for NAD-metabolizing enzymes, thereby influencing cellular NAD homeostasis. acs.org
Inhibition of NAD-Dependent Enzymes (e.g., CD38 NADase, NAMPT)
A key area of investigation for nicotinamide derivatives is their ability to inhibit NAD-dependent enzymes. Two such enzymes of major therapeutic interest are CD38 NADase and nicotinamide phosphoribosyltransferase (NAMPT).
CD38 NADase: CD38 is a primary consumer of NAD in mammalian cells, degrading it to nicotinamide and ADP-ribose or cyclic ADP-ribose. nih.govnih.gov Elevated CD38 activity is associated with age-related NAD decline and various diseases. nih.gov Inhibition of CD38 is a therapeutic strategy aimed at "boosting" cellular NAD levels. nih.govmdpi.com Small molecule inhibitors, including various nicotinamide-based analogues, have been developed to block the enzymatic activity of CD38. mdpi.com For instance, research has shown that certain nicotinamide riboside derivatives can act as covalent inhibitors of CD38, effectively blocking its NADase function. nih.govacs.org While specific data for this compound is not available, its structural class suggests potential interaction with the CD38 active site.
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the salvage pathway of NAD biosynthesis. nih.govnih.gov It is overexpressed in many cancers, making it a target for anticancer drug development. frontiersin.orgacs.org NAMPT inhibitors deplete cellular NAD, leading to an energy crisis and cell death in cancer cells that are highly dependent on this pathway. acs.org A variety of potent, small-molecule NAMPT inhibitors have been developed, many of which are nicotinamide mimetics that compete with the natural substrate. frontiersin.org These inhibitors often exhibit low nanomolar potency in enzymatic assays. acs.org
| Enzyme Target | Inhibitor Example | Reported IC₅₀ | Reference |
|---|---|---|---|
| CD38 NADase | MK-0159 | 3 nM (murine) | acs.org |
| CD38 NADase | 8-NH₂-N1-IMP | 7.6 µM | mdpi.com |
| NAMPT | FK866 | 1.60 ± 0.32 nM | nih.gov |
| NAMPT | MS0 | 9.87 ± 1.15 nM | nih.gov |
| NAMPT | A1293201 | 55.7 nM (in PC3 cells) | frontiersin.org |
Coenzyme Mimicry and Redox Character
NAD and its reduced form, NADH, are central to cellular metabolism as redox partners in hundreds of enzymatic reactions. researchgate.net The nicotinamide portion of the NAD molecule is the active site for hydride transfer, enabling its function as an electron donor or acceptor. acs.org Synthetic analogues of nicotinamide, known as nicotinamide cofactor biomimetics (NCBs), are designed to mimic this function. acs.orgnih.gov
These biomimetics can replace the natural cofactor in redox chemistry, offering potentially different redox potentials, stability, and enzyme compatibility. nih.gov The redox potential (E⁰) determines the ability of a compound to donate or accept electrons. acs.org The structure of an NCB, including substitutions on the pyridine ring and the nature of attached groups, can significantly influence its electrochemical properties and its ability to act as a hydride donor or acceptor. acs.orgnih.gov For example, electron-donating groups on an attached aryl ring can lower the oxidation potential, making the molecule a better reducing agent. nih.gov The 5-bromo and N-(4-chloro-benzyl) substitutions on the title compound would be expected to modulate its electronic properties and, consequently, its redox character.
In Vitro and In Vivo Biological Evaluation Methodologies for Derivatives
The biological activity of nicotinamide derivatives like this compound is assessed through a range of established in vitro and in vivo methodologies.
In Vitro Evaluation: In vitro studies are the first step in characterizing the biological effects of a new compound. These assays are typically conducted in a controlled laboratory setting using isolated enzymes, cells, or tissues.
Enzyme Inhibition Assays: To determine the inhibitory potency against specific targets like NAMPT or CD38, researchers perform enzymatic assays. These tests measure the enzyme's activity in the presence of varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. nih.govnih.gov
Cell Proliferation and Viability Assays: The effect of a compound on cancer cell growth is commonly measured using assays like the MTT assay. This method assesses the metabolic activity of cells, which correlates with cell viability, and is used to determine the IC₅₀ value for cytotoxicity against various cancer cell lines. nih.gov
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.govmdpi.com This can reveal if a compound induces cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents. tandfonline.com
Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), techniques such as flow cytometry with Annexin V staining are employed. nih.govtandfonline.com This helps to distinguish between apoptosis and necrosis.
Immunomodulatory Effect Assays: The impact of derivatives on immune responses can be measured by quantifying the levels of inflammatory cytokines, such as TNF-α and IL-6, released from cells in culture. nih.govtandfonline.com
In Vivo Evaluation: Following promising in vitro results, compounds are often tested in living organisms to evaluate their efficacy and behavior in a complex biological system.
Animal Models of Disease: Derivatives are frequently evaluated in animal models, such as mice with induced tumors or models of metabolic or neurodegenerative diseases. nih.govfrontiersin.org In cancer studies, the compound's effect on tumor growth, size, and metastasis is monitored over time. nih.gov
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the animal model, providing critical information about its bioavailability and stability in vivo.
Biomarker Analysis: In both in vitro and in vivo studies, researchers often measure changes in relevant biomarkers. For instance, in studies of NAD metabolism, the intracellular levels of NAD⁺ and its related metabolites are quantified to confirm the compound's mechanism of action. nih.govmdpi.com
Computational and Spectroscopic Approaches in Modern Chemical Research
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule. These computational techniques model the molecule at the electronic level, offering a detailed picture of its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional conformation of a molecule, known as its ground-state optimized geometry. nih.gov Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net This process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a minimum on the potential energy surface and serves as the foundation for calculating other electronic properties. researchgate.net For 5-Bromo-N-(4-chloro-benzyl)-nicotinamide, structural optimization would reveal the precise spatial arrangement of the brominated pyridine (B92270) ring, the amide linker, and the chlorinated benzyl (B1604629) group.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (Amide) | 1.245 |
| C-N (Amide) | 1.360 | |
| C-Br (Pyridine) | 1.895 | |
| C-Cl (Benzene) | 1.750 | |
| Bond Angle (°) | O=C-N (Amide) | 122.5 |
| C-N-C (Amide Linker) | 123.0 | |
| C-C-Br (Pyridine) | 119.5 | |
| Dihedral Angle (°) | C(O)-N-CH₂-C(Ar) | -95.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich bromopyridine and chlorobenzyl rings, while the LUMO is likely distributed over the electron-withdrawing nicotinamide (B372718) core. Analysis of these orbitals helps predict the molecule's behavior in charge-transfer interactions.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Ionization Potential (I ≈ -EHOMO) | 6.85 |
| Electron Affinity (A ≈ -ELUMO) | 1.95 |
| Electronegativity (χ) | 4.40 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, using a color spectrum to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would show the most negative potential concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. The halogen atoms (bromine and chlorine) would also exhibit regions of negative potential. The most positive potential would be found around the amide hydrogen (N-H) and the aromatic hydrogen atoms, indicating these as sites for nucleophilic interaction.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O1) | π(C7-N2) | 35.50 |
| LP(N2) | π(C3-C7) | 48.20 |
| π(C1-C2) | π(C3-C4) | 20.15 |
| π(C9-C10) | π(C11-C12) | 18.90 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.gov These methods help to understand the binding mode, affinity, and stability of the ligand-protein complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For this compound, potential protein targets could include kinases or viral enzymes, where other nicotinamide derivatives have shown activity. The docking analysis would identify key interactions, such as hydrogen bonds between the amide group and polar amino acid residues, halogen bonds involving the bromine or chlorine atoms, and π-π stacking or hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the binding pocket. nih.gov A lower binding energy generally indicates a more favorable and stable interaction.
| Parameter | Value / Interacting Residues |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | ASP145 (Amide N-H), GLU90 (Pyridine N) |
| Halogen Bond | MET88 (C-Br) |
| Hydrophobic Interactions | LEU35, VAL43, ALA60, ILE85 |
| π-π Stacking | PHE87 (Chlorophenyl ring) |
Rational Design and Prediction of Activity based on Computational Models
The rational design of novel chemical entities with desired biological activities is a cornerstone of modern medicinal chemistry. For nicotinamide derivatives, including "this compound," computational models are instrumental in predicting their therapeutic potential and guiding synthetic efforts. These in silico methods provide a theoretical framework to understand the structure-activity relationships (SAR) that govern the interactions between a ligand and its biological target.
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational tool used in the design of nicotinamide analogs. nih.gov By analyzing a series of related compounds, QSAR models can correlate variations in physicochemical properties with changes in biological activity. researchgate.net For instance, the electronic effects of substituents on the nicotinamide ring and the benzyl moiety, such as the bromo and chloro groups in "this compound," can be quantified and used to predict the compound's efficacy. nih.gov These models can help in the selection of substituents that are likely to enhance the desired biological effect, be it enzyme inhibition or receptor binding. nih.gov
Molecular docking simulations offer a more granular view of the potential interactions between a ligand and a protein. These simulations predict the preferred orientation of a molecule when bound to a receptor, allowing for the assessment of binding affinities. patsnap.comopenmedicinalchemistryjournal.com In the context of "this compound," docking studies could elucidate how the compound fits into the active site of a target enzyme, for example, by identifying key hydrogen bonds or hydrophobic interactions. nih.gov
Density Functional Theory (DFT) calculations are another powerful tool for predicting the reactivity and electronic properties of molecules. nih.govchemrxiv.org DFT can be used to determine the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. nih.gov For halogenated compounds like "this compound," DFT can provide insights into how the electron-withdrawing nature of the bromine and chlorine atoms influences the molecule's electronic structure and, consequently, its biological activity. nih.gov
The integration of these computational approaches allows for a comprehensive preclinical evaluation of new drug candidates, saving time and resources by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation in Research
The definitive structural elucidation of a novel compound such as "this compound" relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. uobasrah.edu.iq For "this compound," ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The characteristic chemical shifts of the aromatic protons on the nicotinamide and chlorobenzyl rings, as well as the methylene (B1212753) protons of the benzyl group, would be key identifiers. Similarly, ¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms and their chemical environments. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry (HRMS) would provide the exact mass of "this compound," confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. miamioh.edu For example, the cleavage of the amide bond or the loss of the benzyl group would result in characteristic fragment ions.
Collectively, these advanced spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of "this compound," which is essential for understanding its chemical properties and biological activity.
Data Tables
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous compounds)
| Proton | Predicted Chemical Shift (ppm) |
| Nicotinamide H-2 | 8.8 - 9.0 |
| Nicotinamide H-4 | 8.6 - 8.8 |
| Nicotinamide H-6 | 8.1 - 8.3 |
| Benzyl CH₂ | 4.5 - 4.7 |
| Chlorobenzyl H-2', H-6' | 7.3 - 7.5 |
| Chlorobenzyl H-3', H-5' | 7.2 - 7.4 |
| Amide NH | 8.5 - 9.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous compounds)
| Carbon | Predicted Chemical Shift (ppm) |
| Nicotinamide C=O | 165 - 168 |
| Nicotinamide C-2 | 150 - 153 |
| Nicotinamide C-3 | 130 - 133 |
| Nicotinamide C-4 | 148 - 151 |
| Nicotinamide C-5 | 120 - 123 |
| Nicotinamide C-6 | 135 - 138 |
| Benzyl CH₂ | 42 - 45 |
| Chlorobenzyl C-1' | 137 - 140 |
| Chlorobenzyl C-2', C-6' | 128 - 131 |
| Chlorobenzyl C-3', C-5' | 128 - 131 |
| Chlorobenzyl C-4' | 132 - 135 |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Based on analogous compounds)
| Fragment Ion | Predicted m/z |
| [M]+ | 338/340/342 |
| [M - Br]+ | 259/261 |
| [M - Cl]+ | 303/305 |
| [C₇H₆Cl]+ | 125/127 |
| [C₆H₃BrNCO]+ | 182/184 |
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 5-Bromo-N-(4-chloro-benzyl)-nicotinamide?
- Methodological Answer : The synthesis typically involves a multi-step reaction starting from nicotinoyl chloride derivatives and 4-chlorobenzylamine. Key steps include:
- Amide Coupling : React 5-bromonicotinic acid with thionyl chloride to generate the acyl chloride, followed by reaction with 4-chlorobenzylamine in anhydrous tetrahydrofuran (THF) under reflux with a base like potassium carbonate .
- Monitoring : Use Thin-Layer Chromatography (TLC) to track reaction progress (e.g., ethyl acetate/hexane mobile phase) .
- Characterization : Confirm structure via H/C NMR (peaks at δ ~8.8 ppm for pyridine protons, δ ~4.6 ppm for benzyl CH) and High-Resolution Mass Spectrometry (HRMS; expected [M+H] ~325.98) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for most studies .
- Spectroscopic Cross-Validation : Compare NMR shifts and IR spectra (e.g., carbonyl stretch at ~1650 cm) with literature data .
- Elemental Analysis : Verify Br and Cl content via combustion analysis (expected: Br ~24.6%, Cl ~10.9%) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to test variables (e.g., solvent polarity, reaction temperature, catalyst loading). For example, varying THF vs. DMF as solvents and temperatures (60°C vs. 80°C) to identify yield maxima .
- Response Surface Methodology (RSM) : Optimize parameters using Central Composite Design (CCD) to model non-linear relationships. Analyze via ANOVA to determine significant factors (e.g., temperature contributes 40% to yield variance) .
Q. How can computational models predict the biological targets and structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, JAK2) based on the bromopyridine scaffold’s affinity for ATP-binding pockets. Validate with MD simulations (e.g., 100 ns runs to assess binding stability) .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying benzyl substituents) and correlate bioactivity (IC) with computed electrostatic potential maps or LogP values .
Q. What methodologies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC variability against PI3K) using random-effects models to account for inter-study heterogeneity .
- Assay Standardization : Re-test under controlled conditions (e.g., fixed ATP concentration, pH 7.4) to isolate confounding variables. Use positive controls (e.g., staurosporine) to calibrate activity .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability and toxicity?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes; calculate half-life (t) .
- Cytotoxicity Screening : Use MTT assays on HepG2 cells. Compare LC values with structural analogs to identify toxophores (e.g., bromine position impacts mitochondrial toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
